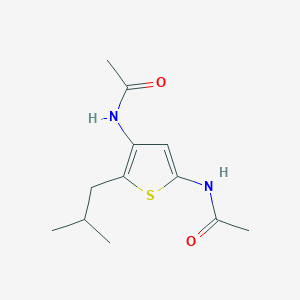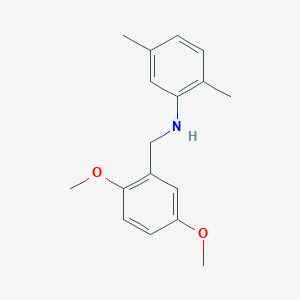
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as DNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This pyrazole derivative has shown promising results in various areas of research, including neuroscience, cancer research, and drug design.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which is believed to enhance cognitive function.
This compound has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood. This binding activity may contribute to the compound's potential as a therapeutic agent for various conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of certain neurotransmitters, including acetylcholine and dopamine, which are involved in cognitive function and mood regulation.
This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for various conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its potential as a versatile tool for studying various biological processes. It has been shown to have multiple mechanisms of action, which may allow for a wide range of applications in research.
However, one limitation of using this compound is its potential toxicity and side effects. It has been shown to have cytotoxic effects on certain cell lines, and its long-term safety has not been fully established.
Future Directions
There are several future directions for research on N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide. One area of potential application is in the development of new therapeutics for neurodegenerative disorders, such as Alzheimer's disease. This compound's ability to enhance cognitive function and inhibit acetylcholinesterase may make it a promising candidate for further study in this area.
Another area of potential application is in the development of new chemotherapeutic agents for cancer. This compound's ability to inhibit the growth of cancer cells and induce apoptosis may make it a promising candidate for further study in this area.
Overall, this compound is a promising compound with potential applications in various areas of scientific research. Further study is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide involves the reaction of 1-naphthylhydrazine with ethyl acetoacetate, followed by the addition of phenylhydrazine and dimethylformamide. The resulting compound is then purified through column chromatography to obtain the final product.
Scientific Research Applications
N,N-dimethyl-3-(1-naphthyl)-1-phenyl-1H-pyrazole-4-carboxamide has been widely used in scientific research due to its potential applications in various fields. In neuroscience, this compound has been shown to enhance memory consolidation and improve cognitive function. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
In cancer research, this compound has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential as a chemotherapeutic agent for various types of cancer.
properties
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-24(2)22(26)20-15-25(17-11-4-3-5-12-17)23-21(20)19-14-8-10-16-9-6-7-13-18(16)19/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDJQQVGXOWVDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5804699.png)


![4-[(dimethylamino)sulfonyl]-N-isopropylbenzamide](/img/structure/B5804750.png)


![4-fluoro-N-{4-[(methylamino)sulfonyl]phenyl}benzamide](/img/structure/B5804764.png)
![N-(2-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804765.png)

![2-(1-naphthyl)-N'-[(2-phenylbutanoyl)oxy]ethanimidamide](/img/structure/B5804775.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![(4-aminophenyl)[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amine](/img/structure/B5804785.png)